molecular formula C34H32N4O4-2 B1241031 Protoporphyrinate

Protoporphyrinate

Numéro de catalogue B1241031
Poids moléculaire: 560.6 g/mol
Clé InChI: PRFMATRBBQRQBM-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Protoporphyrinate is a member of protoporphyrins. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a protoporphyrin.

Applications De Recherche Scientifique

Neurological Dysfunction in End-Stage Protoporphyrinic Liver Disease

Protoporphyrinate's role in medical research extends to its association with neurological dysfunction in end-stage liver disease caused by protoporphyria, a genetic disorder. Protoporphyrinate accumulation in such conditions has been linked to symptoms resembling neurological crises, indicating a potential neurotoxic effect when levels are excessively high (Rank, Carithers, & Bloomer, 1993).

Liver Transplantation and Protoporphyrinate Overproduction

Liver transplantation in protoporphyria cases, characterized by overproduction of protoporphyrinate, has been studied for its efficacy in reducing skin photosensitivity and erythrocyte protoporphyrin levels. These findings suggest that the liver's role in protoporphyrinate overproduction might be smaller compared to erythropoietic tissue (Samuel et al., 1988).

5-ALA Research and Protoporphyrinate Applications

5-aminolevulinic acid (5-ALA), a precursor of protoporphyrin IX (PpIX), has been extensively researched for its broad applications in medical research and theranostics. Protoporphyrin IX is emphasized for its sustainability and natural occurrence as a photosensitizer, highlighting the ongoing research directions in this field (Zhou et al., 2022).

Hepatic Disease Management in Protoporphyria

Studies on hepatic disease management in protoporphyria provide insights into the treatment strategies and liver transplantation's role. It's observed that liver transplantation doesn't correct the underlying FECH deficiency, leading to a risk of recurrent liver disease due to continued overproduction of protoporphyrin (Casanova-González et al., 2010).

Non-Human Models of Protoporphyria

Research has also extended to non-human models, like bovine protoporphyria, to understand this disease better. This has provided a valuable model for studying the disease's pathophysiology and potential treatments (Ruth, Schwartz, & Stephenson, 1977).

Sequential Liver and Bone Marrow Transplantation

Innovative approaches like sequential liver and bone marrow transplantation have been explored to treat erythropoietic protoporphyria-related liver failure. This method addresses the overproduction of protoporphyrin by correcting the severe phenotype associated with the disease (Rand et al., 2006).

Propriétés

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFMATRBBQRQBM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O4-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protoporphyrinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protoporphyrinate
Reactant of Route 2
Protoporphyrinate
Reactant of Route 3
Protoporphyrinate
Reactant of Route 4
Protoporphyrinate
Reactant of Route 5
Protoporphyrinate
Reactant of Route 6
Protoporphyrinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.